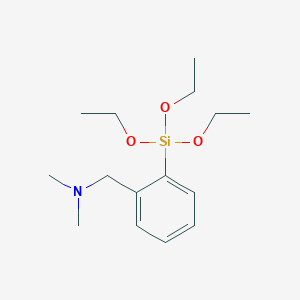
Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with an ethoxycarbonylamino group and a methyl ester group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate typically involves the nitration of methyl benzoate followed by the introduction of the ethoxycarbonylamino group. One common method includes:
Nitration: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.
Amination: The nitro compound is then reacted with ethyl chloroformate and ammonia to introduce the ethoxycarbonylamino group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxycarbonylamino group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Reduction: Methyl 2-((aminocarbonyl)amino)-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-((Ethoxycarbonyl)amino)-3-nitrobenzoic acid.
Applications De Recherche Scientifique
Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It can be used in the development of novel materials with specific chemical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethoxycarbonylamino group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Methyl 2-((aminocarbonyl)amino)-3-nitrobenzoate: Similar structure but with an aminocarbonyl group instead of an ethoxycarbonyl group.
Ethyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-((ethoxycarbonyl)amino)-4-nitrobenzoate: Similar structure but with the nitro group at the para position.
Uniqueness: Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions in chemical and biological systems. The combination of the nitro group and the ethoxycarbonylamino group provides distinct chemical properties that are valuable in various applications.
Propriétés
Formule moléculaire |
C11H12N2O6 |
|---|---|
Poids moléculaire |
268.22 g/mol |
Nom IUPAC |
methyl 2-(ethoxycarbonylamino)-3-nitrobenzoate |
InChI |
InChI=1S/C11H12N2O6/c1-3-19-11(15)12-9-7(10(14)18-2)5-4-6-8(9)13(16)17/h4-6H,3H2,1-2H3,(H,12,15) |
Clé InChI |
UWAPGQCUMRNSNS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-((ethoxycarbonyl)((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B11834720.png)
![5-(4-Chlorophenyl)-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11834724.png)







![6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B11834772.png)
![tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11834775.png)


![Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate](/img/structure/B11834806.png)
